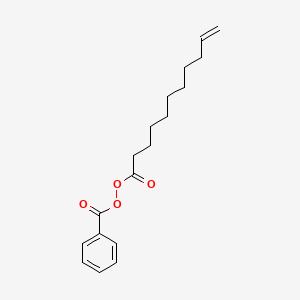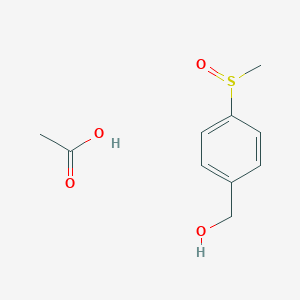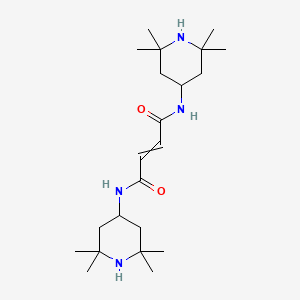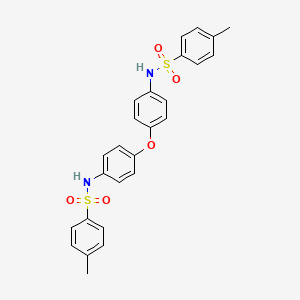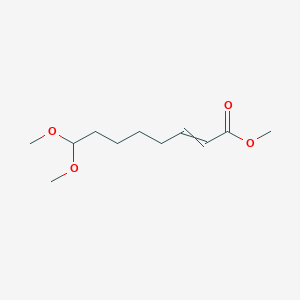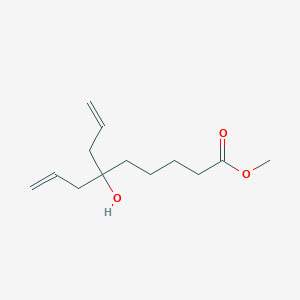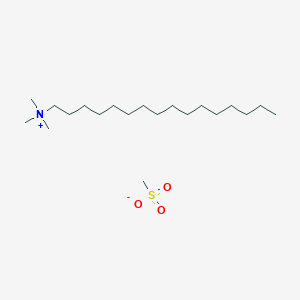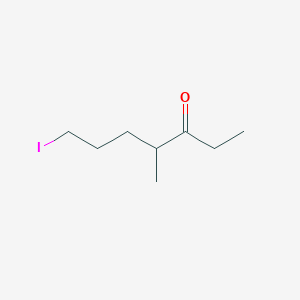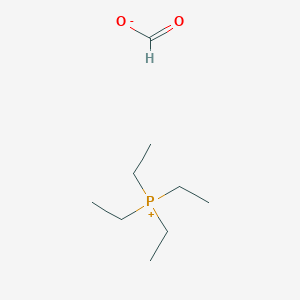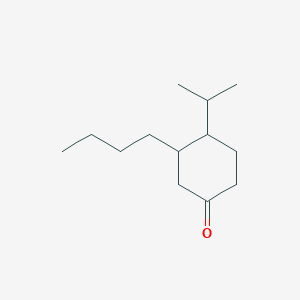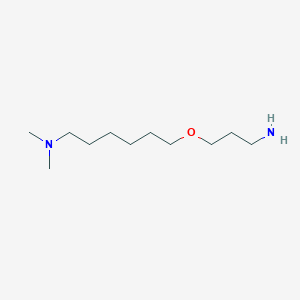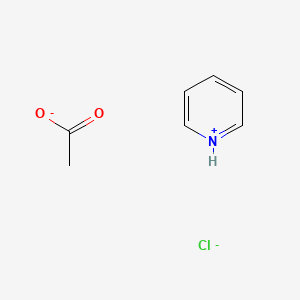
Pyridin-1-ium;acetate;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridin-1-ium;acetate;chloride is a compound that belongs to the class of pyridinium salts. Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . This compound is known for its unique properties and applications in various fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pyridin-1-ium;acetate;chloride can be synthesized through the reaction of pyridine with acetic acid and hydrochloric acid. The reaction typically involves the following steps:
Formation of Pyridinium Ion: Pyridine reacts with hydrochloric acid to form the pyridinium ion.
Acetate Addition: Acetic acid is then added to the reaction mixture to form this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include:
Batch Reactors: Using batch reactors to control the reaction time and temperature.
Purification: Employing purification techniques such as crystallization and filtration to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridin-1-ium;acetate;chloride undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized products.
Reduction: Can be reduced using reducing agents.
Substitution: Undergoes substitution reactions where the acetate or chloride ions are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide, while substitution with alkyl halides may produce N-alkylpyridinium salts .
Applications De Recherche Scientifique
Pyridin-1-ium;acetate;chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of ionic liquids and as a stabilizer in various industrial processes
Mécanisme D'action
The mechanism of action of pyridin-1-ium;acetate;chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular membranes and proteins, leading to changes in cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridinium Chloride: Similar in structure but lacks the acetate group.
N-Alkylpyridinium Salts: Contains alkyl groups instead of acetate.
Pyridinium Ylides: Contains a ylide functional group
Uniqueness
Pyridin-1-ium;acetate;chloride is unique due to its combination of pyridinium, acetate, and chloride ions, which confer specific chemical and physical properties. This combination allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry .
Propriétés
Numéro CAS |
113742-71-5 |
|---|---|
Formule moléculaire |
C7H9ClNO2- |
Poids moléculaire |
174.60 g/mol |
Nom IUPAC |
pyridin-1-ium;acetate;chloride |
InChI |
InChI=1S/C5H5N.C2H4O2.ClH/c1-2-4-6-5-3-1;1-2(3)4;/h1-5H;1H3,(H,3,4);1H/p-1 |
Clé InChI |
CUEBGYSKAWLSBE-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)[O-].C1=CC=[NH+]C=C1.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


